2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(o-tolyl)acetamide
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Overview
Description
The compound “2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(o-tolyl)acetamide” is a complex organic molecule. It contains several functional groups, including a fluorophenyl group, an oxadiazole ring, a piperidine ring, and an o-tolyl group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular formula of this compound is C22H23FN4O2, and its molecular weight is 394.45. The presence of the oxadiazole and piperidine rings suggests that this compound could have a rigid and complex three-dimensional structure.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the oxadiazole ring might participate in nucleophilic substitution reactions, and the piperidine ring could be involved in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the fluorophenyl group could influence its polarity and solubility.Scientific Research Applications
Antimicrobial Properties
Compounds related to 2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(o-tolyl)acetamide have been widely studied for their antimicrobial properties. Research has shown that derivatives of 1,3,4-oxadiazole, a component of the chemical , exhibit moderate to significant activity against both Gram-negative and Gram-positive bacteria. For example, Khalid et al. (2016) synthesized N-substituted derivatives showing considerable antimicrobial activity. Similarly, compounds synthesized by Parikh and Joshi (2014) and Iqbal et al. (2017) demonstrated notable effectiveness against various bacterial strains, including E. coli and S. aureus (Khalid et al., 2016); (Parikh & Joshi, 2014); (Iqbal et al., 2017).
Biological Activities and Potential Drug Candidates
The research on similar compounds has also extended to evaluating their potential as drug candidates due to their varied biological activities. For instance, a study by Gul et al. (2017) demonstrated the antimicrobial and hemolytic activities of 2,5-disubstituted 1,3,4-oxadiazole compounds, indicating their potential for further biological screening and application trials (Gul et al., 2017).
Enzyme Inhibition and Pharmacological Properties
The oxadiazole derivatives, including those structurally similar to the compound , have been evaluated for their enzyme inhibition and pharmacological properties. For example, research has shown these compounds to exhibit properties that could make them valuable in developing new pharmaceuticals. Studies by Liu et al. (2008) and Watanuki et al. (2012) explored the potential of these compounds in inhibiting enzymes and receptors, revealing their possible applications in treating various medical conditions, such as hypertension and psychiatric disorders (Liu et al., 2008); (Watanuki et al., 2012).
Future Directions
properties
IUPAC Name |
2-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2/c1-15-4-2-3-5-19(15)24-20(28)14-27-12-10-17(11-13-27)22-26-25-21(29-22)16-6-8-18(23)9-7-16/h2-9,17H,10-14H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGSLWDWIBDJPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(o-tolyl)acetamide |
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